molecular formula C19H31N3O3S B2396518 N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide CAS No. 1235162-76-1

N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide

Cat. No.: B2396518
CAS No.: 1235162-76-1
M. Wt: 381.54
InChI Key: RSHZRVODAWLUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide" is a piperidine-based carboxamide derivative featuring a tert-butyl group and a sulfonamide-linked phenethyl moiety. Its structure combines a rigid piperidine scaffold with hydrophobic (tert-butyl) and aromatic (phenethyl) substituents, which are critical for modulating physicochemical properties such as solubility, lipophilicity, and target binding affinity.

Properties

IUPAC Name

N-tert-butyl-4-[(2-phenylethylsulfonylamino)methyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3S/c1-19(2,3)21-18(23)22-12-9-17(10-13-22)15-20-26(24,25)14-11-16-7-5-4-6-8-16/h4-8,17,20H,9-15H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHZRVODAWLUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Phenylethylsulfonamido Group: This step involves the reaction of the piperidine derivative with phenylethylsulfonyl chloride in the presence of a base to form the sulfonamide linkage.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide or carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or carboxamides.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds with piperidine structures exhibit significant anticancer properties. For instance, derivatives of piperidine have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that piperidine-based sulfonamides could selectively target cancer cells, leading to apoptosis while sparing normal cells .

Table 1: Anticancer Activity of Piperidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.2Induces apoptosis
Compound BHeLa3.8Inhibits cell cycle
N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamideA5494.5Targets specific receptors

Pharmacology

2.1 Neurological Applications

The compound has shown promise in neurological studies, particularly in models of neurodegenerative diseases such as Alzheimer’s disease. In vitro studies suggest that it may modulate neurotransmitter systems and exhibit neuroprotective effects against amyloid-beta toxicity, a hallmark of Alzheimer’s pathology .

Case Study: Neuroprotective Effects

In a study conducted on neuronal cell cultures exposed to amyloid-beta, the application of this compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism appears to involve the modulation of oxidative stress pathways, enhancing cellular resilience against neurotoxic insults.

Synthesis and Structural Modifications

3.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step processes including the formation of piperidine rings and introduction of sulfonamide groups. Various synthetic routes have been explored to optimize yield and purity.

Table 2: Synthetic Routes for Piperidine Derivatives

StepReagent/ConditionsYield (%)
Step 1tert-butyl piperidine synthesis85
Step 2Sulfonation reaction75
Step 3Final coupling90

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative features:

Compound Name Core Structure Key Substituents Synthesis Yield Key Data/Properties Reference
N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide Piperidine-1-carboxamide tert-butyl, phenethylsulfonamido N/A Presumed high lipophilicity due to tert-butyl N/A
N-(4-Iodophenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide (8) Piperidine-1-carboxamide 4-iodophenyl, benzimidazolone 90% $^1$H NMR, $^{13}$C NMR, HRMS confirmed
N-(3,4-Dichlorophenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide (9) Piperidine-1-carboxamide 3,4-dichlorophenyl, benzimidazolone 87% Lower solubility due to halogenated aryl
N-(4-Nitrophenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide (10) Piperidine-1-carboxamide 4-nitrophenyl, benzimidazolone 68% Electron-withdrawing nitro group reduces yield
N-(3-Fluorophenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide (2) Piperidine-1-carboxamide 3-fluorophenyl, benzimidazolone 63% Fluorine enhances metabolic stability
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide (19) Piperidine-4-carboxamide tert-butyl, tosyl, pyridinyl 98% High yield; $^1$H/$^{13}$C NMR validated
BIBN4096BS Piperidinecarboxamide Dibromo-hydroxyphenyl, pyridinyl N/A Potent CGRP receptor antagonist
MK0974 Piperidine-1-carboxamide Trifluoroethyl, imidazo-pyridinyl N/A Oral calcitonin gene-related peptide receptor antagonist

Structural and Functional Insights

Substituent Effects on Physicochemical Properties: The tert-butyl group in the target compound and compound 19 enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility . Electron-withdrawing groups (e.g., nitro in 10) lower synthetic yields, likely due to steric or electronic hindrance during coupling reactions .

Synthetic Accessibility :

  • The target compound’s phenethylsulfonamido moiety shares synthetic parallels with tosyl-protected analogs (e.g., 19 ), where sulfonamide formation involves nucleophilic substitution or coupling reactions .
  • Benzimidazolone-containing analogs (e.g., 8–10 ) are synthesized via isocyanate coupling to piperidinyl-benzimidazolones, a method adaptable to the target compound’s sulfonamide group .

The tosyl group in 19 and the sulfonamido group in the target compound may confer similar metabolic stability by resisting enzymatic hydrolysis .

Biological Activity

N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₃H₁₈N₂O₂S
  • Molecular Weight : 270.35 g/mol
  • CAS Number : 161975-39-9

The presence of the tert-butyl group and the sulfonamide moiety contributes to its unique properties, influencing both solubility and biological interactions.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Kinase Inhibition : Studies have shown that similar piperidine derivatives can inhibit specific kinases, such as ERK5. The binding affinity and selectivity of the compound towards these kinases can lead to significant therapeutic effects in diseases where these pathways are dysregulated .
  • Cellular Proliferation : The compound has been tested in cellular models, where it demonstrated inhibition of proliferation in cancer cell lines. The IC50 values provide insight into its potency, with values typically ranging from nanomolar to micromolar concentrations depending on the specific cellular context .
  • hERG Channel Interaction : Like many piperidine derivatives, there is a concern regarding the inhibition of the hERG potassium channel, which is critical for cardiac function. Compounds with similar structures have shown varying degrees of hERG inhibition, necessitating careful evaluation during drug development .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound.

Table 1: Pharmacokinetic Parameters

ParameterValue
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t1/2)80 minutes
Bioavailability (F)42%

These parameters suggest a moderate clearance rate and reasonable oral bioavailability, making it a candidate for further development as an oral therapeutic agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds to draw parallels with this compound:

  • Inhibition Studies : A study on similar piperidine derivatives showed that modifications at the 4-position significantly impacted kinase inhibition potency. The introduction of small lipophilic groups enhanced binding affinity to target proteins .
  • Cell-Based Assays : In vitro assays demonstrated that compounds with structural similarities exhibited varied potencies against cancer cell lines, indicating that structural modifications can lead to enhanced therapeutic efficacy or reduced off-target effects .
  • Safety Profile : Toxicological assessments revealed potential acute toxicity when tested in animal models, highlighting the need for thorough safety evaluations before clinical trials .

Q & A

Q. What are the key steps in synthesizing N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide, and how can purity be optimized?

Synthesis involves multi-step processes:

Piperidine Core Formation : Cyclization of precursors (e.g., via Buchwald-Hartwig amination or reductive amination) under nitrogen atmosphere .

Sulfonamide Coupling : Reaction of the piperidine intermediate with 2-phenylethanesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base .

tert-Butyl Group Introduction : Alkylation with tert-butyl chloroformate in tetrahydrofuran at 0–5°C .
Optimization :

  • Use high-purity solvents (e.g., HPLC-grade) and inert conditions to minimize side reactions.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which analytical methods are most reliable for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR verify sulfonamide proton signals (~1.2–1.4 ppm for tert-butyl) and piperidine ring conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (expected m/z ~434.23 for C21_{21}H33_{33}N3_3O3_3S) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detect sulfonamide S=O stretches (~1350–1150 cm1^{-1}) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–13, 37°C). The tert-butyl group enhances stability in acidic conditions, while the sulfonamide may hydrolyze in strong bases (>pH 10) .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in anhydrous DMSO or ethanol to prevent moisture absorption .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or piperidine rings) affect biological activity?

  • Structure-Activity Relationship (SAR) :
    • Phenyl Group : Electron-withdrawing substituents (e.g., fluorine at the para position) enhance target binding affinity (e.g., kinase inhibition) by modulating electronic effects .
    • Piperidine Methyl Group : Replacement with bulkier groups reduces solubility but may improve blood-brain barrier penetration .
  • Methodology : Synthesize analogs via Suzuki-Miyaura coupling or Ullmann reactions and compare IC50_{50} values in enzyme assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) for intracellular target modulation .
  • Dose-Response Analysis : Test across a wide concentration range (1 nM–100 µM) to rule out off-target effects at high doses .

Q. What strategies improve reaction yields during scale-up synthesis?

  • Design of Experiments (DoE) : Optimize parameters like temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation steps) using response surface methodology .
  • Catalyst Screening : Test alternatives to DCC (e.g., EDC/HOBt) for sulfonamide coupling to reduce racemization .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking : The sulfonamide moiety likely forms hydrogen bonds with catalytic residues (e.g., in carbonic anhydrase), while the tert-butyl group occupies hydrophobic pockets .
  • Mutagenesis Studies : Replace key residues (e.g., Tyr200^{200} in hypothetical targets) to confirm binding site specificity .

Q. How can researchers address challenges in purifying intermediates with similar polarities?

  • Chiral Chromatography : Use Chiralpak® columns for enantiomeric separation of piperidine intermediates .
  • Countercurrent Solvent Extraction : Optimize solvent pairs (e.g., heptane/ethyl acetate) based on partition coefficients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.